molecular formula C19H20N4O4S2 B2755510 4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-1-[4-(1,3-thiazol-2-yloxy)benzoyl]piperidine CAS No. 2310143-32-7

4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-1-[4-(1,3-thiazol-2-yloxy)benzoyl]piperidine

Cat. No.: B2755510
CAS No.: 2310143-32-7
M. Wt: 432.51
InChI Key: MXORPVZGCRXVJZ-UHFFFAOYSA-N
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Description

4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-1-[4-(1,3-thiazol-2-yloxy)benzoyl]piperidine is a complex organic compound that features multiple heterocyclic structures. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of imidazole and thiazole rings within its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-1-[4-(1,3-thiazol-2-yloxy)benzoyl]piperidine typically involves multiple steps, each requiring specific reagents and conditions. One common approach includes:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of microwave-assisted synthesis and solvent-free conditions can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-1-[4-(1,3-thiazol-2-yloxy)benzoyl]piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the imidazole and thiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-1-[4-(1,3-thiazol-2-yloxy)benzoyl]piperidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-1-[4-(1,3-thiazol-2-yloxy)benzoyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole and thiazole rings can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can disrupt key biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • **4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-1-[4-(1,3-thiazol-2-yloxy)benzoyl]piperidine
  • **4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-1-[4-(1,3-thiazol-2-yloxy)benzoyl]piperazine
  • **4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-1-[4-(1,3-thiazol-2-yloxy)benzoyl]morpholine

Uniqueness

The uniqueness of this compound lies in its specific combination of imidazole, thiazole, and piperidine rings, which confer distinct chemical properties and biological activities. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

IUPAC Name

[4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]-[4-(1,3-thiazol-2-yloxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4S2/c1-22-12-8-20-18(22)29(25,26)16-6-10-23(11-7-16)17(24)14-2-4-15(5-3-14)27-19-21-9-13-28-19/h2-5,8-9,12-13,16H,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXORPVZGCRXVJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1S(=O)(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)OC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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